molecular formula C9H5NO2S B13962696 [1,4]Dioxino[2,3-f][1,3]benzothiazole CAS No. 326-25-0

[1,4]Dioxino[2,3-f][1,3]benzothiazole

Cat. No.: B13962696
CAS No.: 326-25-0
M. Wt: 191.21 g/mol
InChI Key: BNAGRKSENNUAOZ-UHFFFAOYSA-N
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Description

[1,4]Dioxino[2,3-f][1,3]benzothiazole is a synthetic heterocyclic compound that has garnered significant attention in the field of medicinal chemistry. This compound is known for its unique structural properties, which make it a valuable intermediate in the synthesis of various pharmaceutical agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1,4]Dioxino[2,3-f][1,3]benzothiazole typically involves the intramolecular cyclization of thioformanilides. One common method uses 2,6-dichloro-3,5-dicyano-1,4-benzoquinone (DDQ) in dichloromethane at ambient temperature to achieve high yields . Another approach involves the use of o-iodoanilines or electron-rich aromatic amines with potassium sulfide (K2S) and dimethyl sulfoxide (DMSO) to produce 2-unsubstituted benzothiazoles .

Industrial Production Methods

Industrial production of this compound often involves multi-step synthesis processes that ensure high purity and yield. These methods typically employ readily available starting materials and optimized reaction conditions to facilitate large-scale production .

Chemical Reactions Analysis

Types of Reactions

[1,4]Dioxino[2,3-f][1,3]benzothiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen and sulfur atoms.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in tetrahydrofuran (THF).

    Substitution: Nucleophiles like amines or thiols in polar solvents such as dimethylformamide (DMF).

Major Products

The major products formed from these reactions include various substituted benzothiazoles, which can be further utilized in the synthesis of more complex molecules .

Scientific Research Applications

[1,4]Dioxino[2,3-f][1,3]benzothiazole has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in the treatment of various diseases.

    Industry: Utilized in the production of advanced materials and polymers

Mechanism of Action

The mechanism of action of [1,4]Dioxino[2,3-f][1,3]benzothiazole involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its bioactive effects. For instance, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole: A simpler structure without the dioxin ring.

    Dioxins: Compounds with similar dioxin rings but different functional groups.

    Thiazoles: Compounds with a similar thiazole ring but lacking the dioxin structure.

Uniqueness

[1,4]Dioxino[2,3-f][1,3]benzothiazole is unique due to its combined dioxin and benzothiazole rings, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for developing novel therapeutic agents and advanced materials .

Properties

CAS No.

326-25-0

Molecular Formula

C9H5NO2S

Molecular Weight

191.21 g/mol

IUPAC Name

[1,4]dioxino[2,3-f][1,3]benzothiazole

InChI

InChI=1S/C9H5NO2S/c1-2-12-8-4-9-6(10-5-13-9)3-7(8)11-1/h1-5H

InChI Key

BNAGRKSENNUAOZ-UHFFFAOYSA-N

Canonical SMILES

C1=COC2=C(O1)C=C3C(=C2)SC=N3

Origin of Product

United States

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